![molecular formula C19H18N2O3S B035220 2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]- CAS No. 107761-24-0](/img/structure/B35220.png)
2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-
Overview
Description
The compound , due to its specific substituents and structure, falls within a broader category of organic molecules known for their diverse applications in materials science and pharmaceuticals. The research interest mainly revolves around its synthetic pathways, structural analysis, and intrinsic properties that dictate its interactions and stability.
Synthesis Analysis
The synthesis of similar compounds often involves Knoevenagel condensation reactions, highlighting a general approach to creating complex molecules from simpler precursors. For instance, novel electrophilic trisubstituted ethylene monomers, such as methyl and methoxy ring-substituted 2-cyano-3-phenyl-2-propenamides, have been prepared using this method, demonstrating the versatility and adaptability of this synthetic strategy in creating compounds with specific functionalities (Kharas et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds reveals the significance of substituent effects on overall molecular architecture and electronic distribution. For instance, studies on the molecular structures of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol provide insights into how specific groups influence molecular conformation and stability, which are crucial for understanding the behavior of the target compound (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The reactivity of compounds within this class can be influenced by their cyano and ethoxy groups, affecting their participation in further chemical transformations. The reactions often explored include radical additions, cyclizations, and condensations, offering pathways to diversify the chemical structure and functionalize the molecules for specific applications.
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystalline structure are dictated by the molecular structure and intermolecular forces present in these compounds. Thermodynamic studies on related molecules provide valuable data on their stability, phase transitions, and interactions with solvents, which are critical for processing and application development (Sobechko et al., 2017).
Scientific Research Applications
Optical Properties and Molecular Interactions
- Effect of Stacking Mode on Optical Properties : 3-Aryl-2-cyano acrylamide derivatives, related to the compound , demonstrate diverse optical properties due to different stacking modes. These properties are significant for understanding the fluorescence and luminescence behaviors of such compounds (Song et al., 2015).
Thermodynamic Properties
- Dissolution and Fusion Properties : The thermodynamic properties, including fusion temperature and dissolution behavior in various solvents, have been studied for similar 2-cyano-3-phenyl-2-propenamides. This research provides insight into the solubility and interaction of these compounds in different environments (Sobechko et al., 2017).
Chemical Reactivity
- Generation of Allylic Carbanion Species : Studies have shown that derivatives of 2-methyl-3-(phenylthio)propenoic acid, structurally similar to the compound , can generate allylic carbanion species that react with aldehydes and ketones (Kitaoka et al., 1983).
Polymer Synthesis
- Copolymerization with Styrene : Novel electrophilic trisubstituted ethylene monomers, including methyl and methoxy ring-substituted 2-cyano-3-phenyl-2-propenamides, have been synthesized and copolymerized with styrene, providing insights into the polymerization potential of such compounds (Kharas et al., 2015).
Natural Product Chemistry
- Isolation from Natural Sources : Derivatives of 2-propenamide have been isolated from natural sources such as the stems of Capsicum annuum. These findings contribute to the understanding of natural occurrences and potential applications of these compounds (Chen et al., 2011).
Pharmaceutical Applications
- Prodrug Synthesis : Research has been conducted on the synthesis of prodrugs using 2-cyano-3-phenyl-2-propenamides, highlighting their potential use in developing new pharmaceutical compounds (Patterson et al., 1992).
Histone Deacetylase Inhibition
- Inhibitors of Human Histone Deacetylase : N-hydroxy-3-phenyl-2-propenamides, related to the compound , have been identified as novel inhibitors of human histone deacetylase, with potential implications for cancer treatment (Remiszewski et al., 2003).
properties
IUPAC Name |
2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-24-17-10-13(8-14(11-20)19(21)23)9-15(18(17)22)12-25-16-6-4-3-5-7-16/h3-10,22H,2,12H2,1H3,(H2,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLMGKWXBLSKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147014 | |
Record name | 2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenamide, 2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]- | |
CAS RN |
107761-24-0 | |
Record name | 2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107761-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Cyano-(3-ethoxy-4-hydroxy-5-phenylthiomethyl)cinnamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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